molecular formula C7H3BrIN B1528898 4-Bromo-3-iodobenzonitrile CAS No. 1006715-27-0

4-Bromo-3-iodobenzonitrile

Cat. No.: B1528898
CAS No.: 1006715-27-0
M. Wt: 307.91 g/mol
InChI Key: DJJFGIFVKLWDFS-UHFFFAOYSA-N
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Description

4-Bromo-3-iodobenzonitrile is a halogenated aromatic nitrile . It has a molecular formula of C7H3BrIN .


Synthesis Analysis

The synthesis of this compound can be analyzed using different analytical techniques like HPLC, GC-MS, and NMR spectroscopy.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H3BrIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H . The average mass of the molecule is 307.914 Da and the monoisotopic mass is 306.849335 Da .


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a density of 2.3±0.1 g/cm3 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Herbicide Resistance in Plants

4-Bromo-3-iodobenzonitrile is related to bromoxynil, a herbicide that inhibits photosynthesis. Research has shown that transgenic plants expressing a bacterial detoxification gene showed resistance to bromoxynil. This was achieved by introducing a gene encoding a specific nitrilase that converts bromoxynil into a less harmful compound, thus conferring resistance to the herbicide in transgenic tobacco plants (Stalker, McBride & Malyj, 1988).

Agricultural Applications

Bromoxynil and ioxynil, compounds related to this compound, are extensively used as herbicides for controlling broad-leafed weeds, especially in crop-growing areas. The production of these herbicides involves processes that aim at high atom efficiency and environmentally friendly methods (Subbarayappa, Joshi, Patil & Marg, 2010).

Structural Chemistry

Studies on the bending properties of 4-halobenzonitrile crystals, including 4-bromobenzonitrile, show different bending properties due to their molecular structures. This understanding helps in the application of these compounds in materials science (Veluthaparambath et al., 2022).

Molecular Flexibility

4-Bromobenzonitrile, a structurally similar compound to this compound, has been shown to exhibit plastic bending and twisting properties when crystallized, indicating potential applications in the field of flexible organic materials (Alimi et al., 2018).

Safety and Hazards

4-Bromo-3-iodobenzonitrile is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin burns, eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include not breathing dust, washing skin thoroughly after handling, wearing protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

4-bromo-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFGIFVKLWDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719185
Record name 4-Bromo-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006715-27-0
Record name 4-Bromo-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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